3-(3-chloro-4-methylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
3-(3-chloro-4-methylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as a chloro-methylphenyl group and a propynyl group. The compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cdk2 . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
Similar compounds have shown to inhibit cdk2, which results in the disruption of the cell cycle and inhibits cell proliferation .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to the arrest of the cell cycle and prevent the replication of cancer cells .
Result of Action
Similar compounds have shown significant inhibitory activity against cdk2, leading to the arrest of the cell cycle and the inhibition of cell proliferation .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes and proteins . For instance, some pyrimidine derivatives have been found to inhibit Dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in DNA synthesis and methylation reactions . By inhibiting DHFR, these compounds can affect the capacity of cells to repair and replicate .
Cellular Effects
It is known that pyrimidine derivatives can have significant effects on various types of cells and cellular processes . For example, by inhibiting DHFR, these compounds can disrupt the synthesis of RNA and DNA, leading to cell death .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms . For instance, by inhibiting DHFR, these compounds can disrupt the reduction of dihydrofolate to tetrahydrofolate, which is essential for the action of folate-dependent enzymes and then for DNA synthesis and methylation reactions .
Dosage Effects in Animal Models
Similar compounds have shown significant cytotoxic activities against various cell lines at different concentrations .
Metabolic Pathways
It is known that pyrimidine derivatives can interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds are known to be localized in specific compartments or organelles based on their targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-chloro-4-methylphenylamine with propargyl bromide can yield an intermediate, which is then subjected to cyclization with a suitable triazole precursor under acidic or basic conditions to form the desired triazolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions can vary, but typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyrimidines .
Scientific Research Applications
3-(3-chloro-4-methylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloro-4-methylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- 2-[(3-chloro-4-methylphenyl)amino]-N-(prop-2-yn-1-yl)propanamide
- N-(prop-2-yn-1-yl)pyridin-2-amines
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and potential applications in various fields. Its combination of a triazole and pyrimidine ring system with specific substituents distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c1-3-6-19-8-16-13-12(14(19)21)17-18-20(13)10-5-4-9(2)11(15)7-10/h1,4-5,7-8H,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYQIDNIGCYTMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC#C)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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